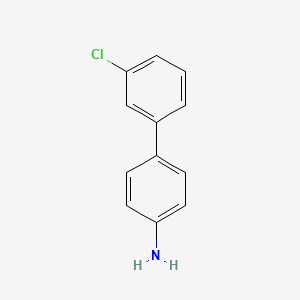

4-(3-Chlorophenyl)aniline

Vue d'ensemble

Description

“4-(3-Chlorophenyl)aniline” is a chemical compound with the molecular weight of 203.67 . It is also known as 3-(3-chlorophenyl)aniline . The IUPAC name for this compound is 3’-chloro [1,1’-biphenyl]-3-amine .

Synthesis Analysis

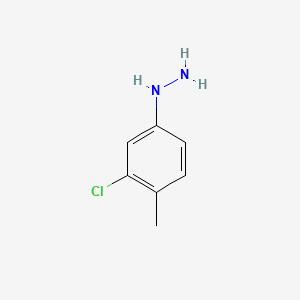

The synthesis of anilines, including “4-(3-Chlorophenyl)aniline”, can be achieved through various methods . One common method involves direct nucleophilic substitution . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .

Molecular Structure Analysis

The molecular structure of “4-(3-Chlorophenyl)aniline” is characterized by a benzene ring fused with a pyridine moiety . The density functional theory (DFT) method is often used for geometry optimization and frequency calculations .

Physical And Chemical Properties Analysis

“4-(3-Chlorophenyl)aniline” is a powder with a melting point of 227-228°C .

Applications De Recherche Scientifique

In Vivo and In Vitro Nephrotoxicity Assessment

4-(3-Chlorophenyl)aniline and its derivatives have been studied for their nephrotoxic potential in vivo and in vitro. Rankin et al. (1986) investigated the impact of aniline and its monochlorophenyl derivatives on renal function in Fischer 344 rats. They discovered that chlorine substitution on the phenyl ring of aniline enhances nephrotoxic potential, particularly with 2-substitution (Rankin et al., 1986).

Advanced Adsorbent for Chlorophenols

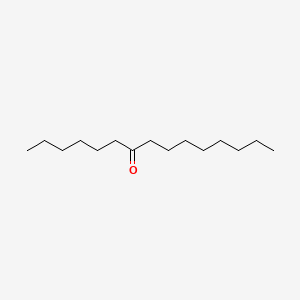

Xu et al. (2021) synthesized an imine-linked covalent organic framework using aniline modulation for adsorbing chlorophenols from various samples. The study highlighted the framework's excellent adsorption capability and potential in determining hydrophobic aromatic compounds (Xu et al., 2021).

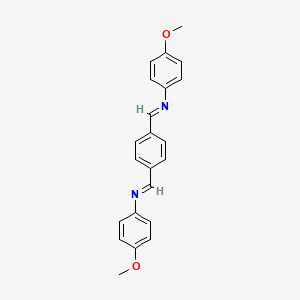

Synthesis of Polyurethane Cationomers

Buruianǎ et al. (2005) synthesized new o-hydroxy Schiff bases, including derivatives of aniline, for creating polymeric films with fluorescent properties. The study explored the photochromic mechanism of the salicylideneanil units and their potential applications in various fields (Buruianǎ et al., 2005).

Anilinolysis of Aryl 4-Nitrophenyl Carbonates

Castro et al. (2005) examined the kinetics and mechanism of anilines reacting with aryl 4-nitrophenyl carbonates. Their study provided insights into the reaction mechanisms and the impact of various aniline derivatives on these processes (Castro et al., 2005).

Mineralization in Acidic Solution by Ozonation

Sauleda and Brillas (2001) researched the mineralization of aniline and 4-chlorophenol in acidic solutions using ozone and catalysis. They provided insights into the degradation processes of these compounds, indicating potential environmental applications (Sauleda & Brillas, 2001).

Voltammetric Sensor for Water Pollutants

Keivani et al. (2017) developed a voltammetric sensor using aniline derivatives to analyze thiosulfate, 4-chlorophenol, and nitrite in water samples. This study showed the effectiveness of aniline-based sensors in environmental monitoring (Keivani et al., 2017).

Photocatalytic Water Treatment

Sun et al. (2005) reported on the simultaneous reduction of Cr(VI) and oxidation of 4-chlorophenol in water under visible light using TiO2 photocatalysis. This research highlights the potential of aniline-based compounds in enhancing photocatalytic water treatment processes (Sun et al., 2005).

Safety and Hazards

“4-(3-Chlorophenyl)aniline” is considered hazardous. It has been associated with various hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Orientations Futures

The future directions for “4-(3-Chlorophenyl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .

Mécanisme D'action

Target of Action

The primary target of 4-(3-Chlorophenyl)aniline is histamine H1 receptors . These receptors are G protein-coupled receptors (GPCRs) with different physiological functions . They are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . The antagonistic effect of histamine has become an important way to study anti-allergic drugs .

Mode of Action

4-(3-Chlorophenyl)aniline interacts with its targets, the H1 receptors, leading to a series of changes. Exogenous antigens can cause anaphylaxis, combine with antibody immunoglobulin on target cell mast cell nucleus and granulocyte, change the function of the target cell membrane, release histamine and other allergic media, and make histamine distribute in H1 receptor function of tissues and organs . After the activation of the H1 receptor, phosphatidase C is activated through G proteins, which promotes the increase in Ca2+ concentration, thereby increasing the vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

Biochemical Pathways

The affected biochemical pathway involves the decarboxylation of histidine catalyzed by enzymes to form histamine . Histamine is released under endogenous and exogenous stimulations and interacts with receptors . The activation of the H1 receptor leads to the activation of phosphatidase C through G proteins, which promotes the increase in Ca2+ concentration .

Result of Action

The result of the action of 4-(3-Chlorophenyl)aniline is the antagonistic effect on histamine, leading to increased vasodilation and capillary permeability, plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

Propriétés

IUPAC Name |

4-(3-chlorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRIDSFGNYBNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373898 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5748-36-7 | |

| Record name | 3'-Chloro[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

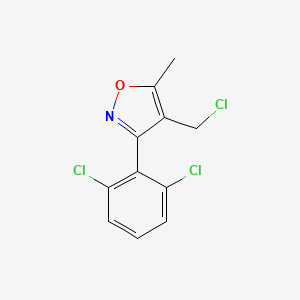

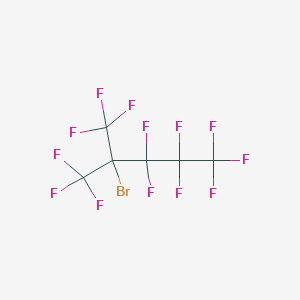

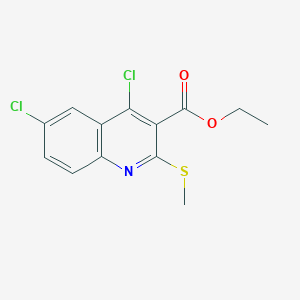

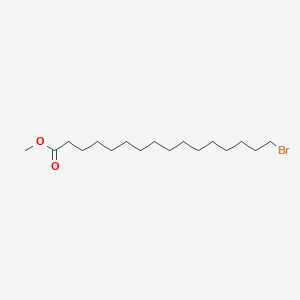

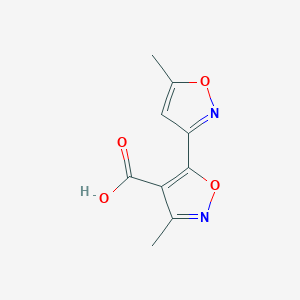

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/no-structure.png)

![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)